5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride
Brand Name: Vulcanchem
CAS No.: 15997-91-8
VCID: VC11500443
InChI: InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H
SMILES:
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride

CAS No.: 15997-91-8

Cat. No.: VC11500443

Molecular Formula: C8H8Cl3N

Molecular Weight: 224.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride - 15997-91-8

Specification

CAS No. 15997-91-8
Molecular Formula C8H8Cl3N
Molecular Weight 224.5 g/mol
IUPAC Name 5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride
Standard InChI InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H
Standard InChI Key NIUYQVYLWQMFRM-UHFFFAOYSA-N
Canonical SMILES C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a fused benzene and pyrrolidine ring system (isoindoline), with chlorine atoms at the 5- and 6-positions of the aromatic ring. The hydrochloride salt formation occurs via protonation of the secondary amine in the pyrrolidine ring, enhancing its stability and crystallinity. Key structural parameters include:

PropertyValueSource Reference
Molecular FormulaC₈H₈Cl₃N
Molecular Weight224.515 g/mol
Exact Mass222.972 g/mol
LogP (Partition Coefficient)3.727
Hydrogen Bond Donors1 (NH⁺)
Hydrogen Bond Acceptors1 (Cl⁻)

The chlorine substituents increase the compound’s lipophilicity (LogP = 3.727), favoring membrane permeability in biological systems . X-ray crystallography of analogous isoindoline derivatives reveals planar aromatic regions and puckered pyrrolidine rings, suggesting conformational flexibility.

Synthetic Pathways and Optimization

Chlorination of Isoindoline Precursors

The synthesis typically begins with the chlorination of isoindoline or its derivatives. For example, 2,3-dihydro-1H-isoindole undergoes electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 5,6-dichloroisoindoline. Subsequent treatment with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt with >85% purity .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and safety. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CMinimizes polysubstitution
Chlorinating AgentSO₂Cl₂ (1.2 equiv)Ensures complete monochlorination
Reaction Time4–6 hoursBalances conversion and byproduct formation

Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving ≥98% purity as verified by HPLC.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents:

SolventSolubility (mg/mL)Temperature (°C)
Water12.525
Ethanol34.225
Dichloromethane8.925

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (s, 4H, CH₂-NH⁺), 7.52 (s, 2H, Ar-H) .

  • IR (KBr): 2700 cm⁻¹ (N⁺-H stretch), 1580 cm⁻¹ (C=C aromatic), 740 cm⁻¹ (C-Cl).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a precursor to phthalimide-based therapeutics, including E3 ubiquitin ligase modulators. For example, coupling with 4-phenoxyaniline yields analogs investigated for protein degradation applications.

Future Directions

Research gaps include in vivo pharmacokinetic studies and derivatization to enhance aqueous solubility. Computational modeling could optimize its role in PROTAC (Proteolysis-Targeting Chimera) development for targeted cancer therapy.

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